molecular formula C20H23F2N3O2 B2577239 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 91617-21-9

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2577239
CAS RN: 91617-21-9
M. Wt: 375.42
InChI Key: CBSQHEFOZVOSBG-UHFFFAOYSA-N
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Description

This compound is a versatile material used in scientific research. It has potential applications in various fields due to its unique properties. It has been studied as a ligand for Alpha1-Adrenergic Receptor .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized for use in various studies . For instance, 2,6-Difluoro-4-methoxyphenylboronic acid has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .


Molecular Structure Analysis

The molecular formula of the compound is C14H11F2NO2 . The structure of this compound can be obtained from various databases .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 263.2394 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Dopamine Receptor Ligands

Research indicates that modifications of the benzamide structure, similar to the queried compound, can influence affinity towards dopamine D(3) receptors. Structural modifications aim to improve binding affinity and selectivity, potentially leading to candidates for positron emission tomography (PET) imaging of dopamine receptors (Leopoldo et al., 2002).

Synthesis and Antimicrobial Activities

Compounds derived from benzodifuranyl structures have been synthesized and shown to possess cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Agents

Several derivatives, including triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Environment-Sensitive Fluorescent Ligands

The development of fluorescent ligands for receptors, based on the structure of the queried compound, has been explored. These ligands show promise in visualizing receptors in cell models, contributing to our understanding of receptor localization and function (Lacivita et al., 2009).

Radiolabeling for PET Imaging

The compound FAUC346, related to the queried structure, has been synthesized and radiolabeled for potential use in PET imaging to study D(3) receptor distribution in the brain. Although initial rat studies were promising, further evaluation in nonhuman primates did not support its use as a PET probe (Kuhnast et al., 2006).

Inhibitors of Osteoclast Vacuolar ATPase

Compounds structuring around the core benzamide motif have been synthesized as inhibitors of vacuolar ATPase, a critical enzyme in osteoclast function. These inhibitors are significant for understanding bone resorption and potential therapeutic interventions in osteoporosis (Biasotti et al., 2003).

Serotonin Receptor Imaging in Alzheimer's Disease

The use of radioligands, structurally related to the compound , for PET imaging of serotonin receptors in Alzheimer's disease patients has been explored. These studies provide valuable insights into the serotoninergic system's alterations in Alzheimer's disease and its correlation with cognitive decline (Kepe et al., 2006).

Future Directions

The compound has shown potential in scientific research, particularly as a ligand for Alpha1-Adrenergic Receptors . Future research could explore this potential further, particularly in the context of neurological conditions treatment .

properties

IUPAC Name

2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQHEFOZVOSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

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